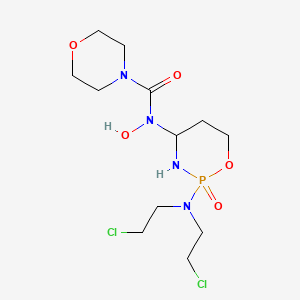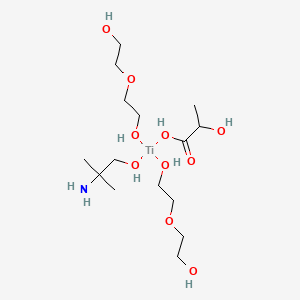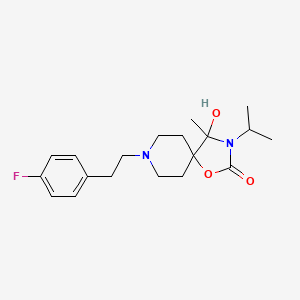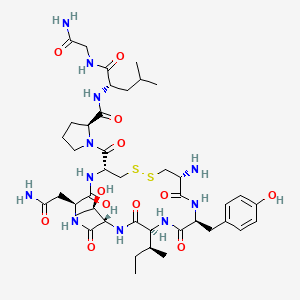
Bravelle
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urofollitropin is a purified form of human follicle-stimulating hormone (FSH) used primarily to treat infertility in females by inducing follicle development in women without primary ovarian failure . It is derived from human urine and consists of two non-covalently linked glycoproteins, the alpha and beta subunits . This hormone plays a crucial role in the development of ovarian follicles, making it essential for reproductive health.
準備方法
Synthetic Routes and Reaction Conditions: Urofollitropin is typically extracted and purified from the urine of post-menopausal women . The process involves several steps to ensure the removal of impurities and other proteins. The hormone is then purified using advanced methods, including monoclonal antibody affinity purification .
Industrial Production Methods: In industrial settings, the production of urofollitropin involves large-scale collection of urine from post-menopausal women, followed by extraction and purification processes. The hormone is then formulated into a dry preparation containing menopausal gonadotrophin with follicle-stimulating activity .
化学反応の分析
Types of Reactions: Urofollitropin, being a protein-based hormone, does not undergo typical chemical reactions like small organic molecules. it can be subject to glycosylation, a post-translational modification where carbohydrate groups are added to the protein .
Common Reagents and Conditions: The glycosylation process involves enzymes and specific conditions that facilitate the addition of carbohydrate groups to the protein structure .
Major Products Formed: The primary product formed from these reactions is the glycosylated form of urofollitropin, which is essential for its biological activity and stability .
科学的研究の応用
Urofollitropin has a wide range of applications in scientific research, particularly in the fields of reproductive medicine and endocrinology . Some of its key applications include:
Infertility Treatment: Urofollitropin is used to stimulate ovarian follicular growth in women undergoing assisted reproductive technologies such as in vitro fertilization (IVF) and gamete intrafallopian transfer (GIFT).
Hormone Replacement Therapy: It is used in hormone replacement therapy to induce ovulation in women with anovulatory infertility.
Research on Follicle Development: Urofollitropin is used in research studies to understand the mechanisms of follicle development and the role of FSH in reproductive health.
作用機序
Urofollitropin exerts its effects by binding to the follicle-stimulating hormone receptor (FSHR), a G-protein-coupled receptor located on the surface of ovarian follicle cells . This binding activates intracellular signaling pathways that promote follicular growth and development . The primary molecular targets of urofollitropin are the FSH receptors on granulosa cells within the ovarian follicles .
類似化合物との比較
Follitropin Alfa: A recombinant form of FSH used for similar indications as urofollitropin.
Follitropin Beta: Another recombinant form of FSH with slightly different glycosylation patterns compared to follitropin alfa.
Uniqueness of Urofollitropin: Urofollitropin is unique in that it is derived from human urine, whereas follitropin alfa and beta are produced using recombinant DNA technology . This difference in production methods can lead to variations in glycosylation patterns and biological activity . Additionally, urofollitropin is often preferred in certain clinical settings due to its natural origin and historical use in reproductive medicine .
特性
分子式 |
C42H65N11O12S2 |
|---|---|
分子量 |
980.2 g/mol |
IUPAC名 |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)/t21-,22+,25-,26-,27-,28-,29-,30-,33-,34-/m0/s1 |
InChIキー |
ZDRRIRUAESZNIH-BZGUUIOASA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





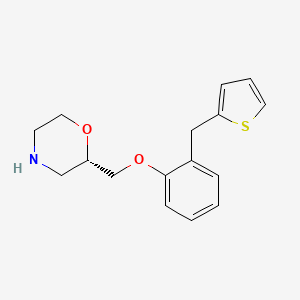
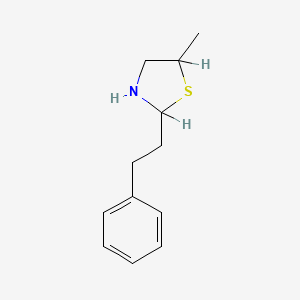
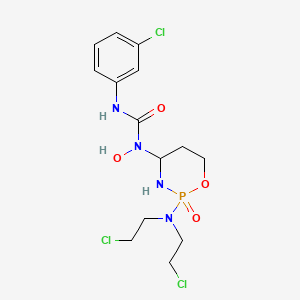
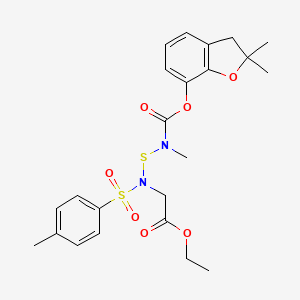
![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)
![3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12713708.png)
